molecular formula C45H74O B192409 Solanesol CAS No. 13190-97-1

Solanesol

Cat. No. B192409
CAS RN: 13190-97-1
M. Wt: 631.1 g/mol
InChI Key: AFPLNGZPBSKHHQ-MEGGAXOGSA-N
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Description

Solanesol is an organic compound with the formula Me2C=CHCH2(CH2C(Me)=CHCH2)8OH . It is a non-cyclic terpene alcohol that consists of nine isoprene units and mainly accumulates in solanaceous plants such as tobacco, potato, and tomato . It is extractable from the stems and leaves of solanaceous species . It is notable as the biosynthetic precursor to coenzyme Q10 .


Synthesis Analysis

Chemical synthesis of solanesol is difficult due to its long carbon chains . Therefore, solanesol is primarily extracted from solanaceous crops, particularly tobacco leaves . Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in solanesol biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway .


Molecular Structure Analysis

Solanesol is a noncyclic terpene alcohol comprised of nine isoprene units . It is a long-chain polyisoprenoid alcohol compound .


Chemical Reactions Analysis

Solanesol is widely used in the pharmaceutical industry as an intermediate for the synthesis of ubiquinone drugs, such as coenzyme Q10 and vitamin K2 . Solanesol possesses strong free radical absorption ability and antioxidant activity owing to the presence of several non-conjugated double bonds .


Physical And Chemical Properties Analysis

Solanesol is a white or colorless wax with a melting point of 33–35 °C . Its chemical formula is C45H74O and its molar mass is 631.086 g·mol−1 .

Scientific Research Applications

  • Bioactivities and Medicinal Value : Solanesol exhibits strong antioxidant activity, anti-inflammatory, neuroprotective, and antimicrobial activities. It's an intermediate in synthesizing coenzyme Q10, vitamin K2, and anticancer agent synergizers like N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine. Other applications include drug delivery, bioactive peptide multimerization, and DNA-mediated vesicle fusion (Yan et al., 2019).

  • Genetic Factors in Accumulation : In potato leaves, solanesol content is genetically controlled with identifiable quantitative trait loci. Genetic engineering of the methylerythritol 4-phosphate and mevalonic acid pathways can enhance solanesol accumulation, offering strategies for its bio-refinery approach (Campbell et al., 2016).

  • Extraction and Application : Solanesol's antibacterial and anti-inflammatory properties are significant in treating cardiovascular diseases and anti-ulcer disease. It is found in higher plants and microorganisms, with higher contents in tobacco, potato, and mulberry leaves. The focus is on extraction methods and medical applications (Yi Jian-hu, 2015).

  • Biosynthesis and Medicinal Applications : Its biosynthesis involves the 2-C-methyl-d-erythritol-4-phosphate pathway in plants. Solanesol derivatives have diverse bioactivities and applications, including treatment of cardiovascular disease, osteoporosis, AIDS, and wound healing. Future research should focus on pharmacokinetics, metabolic pathways, and genetic engineering of solanesol (Yan et al., 2015).

  • Biosynthesis in Plants : Solanesol's biosynthetic pathway involves several enzymes and is crucial for pharmaceutical synthesis of ubiquinone-based drugs. Understanding microbial heterologous expression and overexpression of key enzymes in tobacco can be significant for its medical uses (Yan et al., 2017).

  • Recovery as a Value-Added Byproduct : Solanesol can be extracted from tobacco bioprocess waste, indicating feasibility and potential profitability in biorefining tobacco for alternative uses (Machado et al., 2010).

Safety And Hazards

Solanesol should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future studies should determine the pharmacokinetic properties of solanesol and its derivatives and investigate the metabolic pathways and regulatory mechanisms mediating solanesol biosynthesis, metabolic and genetic engineering of solanesol, the synthetic biology of solanesol, and the physiological role of solanesol .

properties

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPLNGZPBSKHHQ-MEGGAXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884580
Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solanesol

CAS RN

13190-97-1
Record name Solanesol
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Record name Solanesol
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Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-
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Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-
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Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)
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Record name SOLANESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,410
Citations
N Yan, Y Liu, D Gong, Y Du, H Zhang, Z Zhang - Phytochemistry Reviews, 2015 - Springer
… solanesol is difficult; therefore, solanesol is primarily extracted from solanaceous crops, particularly tobacco leaves. In plants, solanesol … Solanesol is widely used in the pharmaceutical …
Number of citations: 64 link.springer.com
MA Taylor, PD Fraser - Phytochemistry, 2011 - Elsevier
… of SPP to free solanesol/solanesol esters. If attempts are to be made to use plants as green factories for the production of solanesol, the form in which solanesol accumulates and the …
Number of citations: 52 www.sciencedirect.com
HY Zhou, CZ Liu - Journal of Chromatography A, 2006 - Elsevier
… NaOH addition, not only strengthened the MAE process recovery of solanesol from tobacco … procedure of solanesol. To our knowledge, no such MAE application for solanesol extraction …
Number of citations: 250 www.sciencedirect.com
N Yan, Y Liu, L Liu, Y Du, X Liu, H Zhang, Z Zhang - Biomolecules, 2019 - mdpi.com
… Solanesol accumulation in plants is influenced by genetic and … of solanesol are also systematically summarized in the present review. This review can serve as a reference for solanesol’…
Number of citations: 22 www.mdpi.com
U Gloor, O Wiss - Biochemical and Biophysical Research …, 1960 - Elsevier
… The amount of solanesol estimated by the intensity … The question arose whether solanesol is involved in the … but before cholesterol contained the solanesol and trace amounts of these …
Number of citations: 92 www.sciencedirect.com
RL Rowland, PH Latimer, JA Giles - Journal of the American …, 1956 - ACS Publications
… of solanesol would be unsymmetrical. The second surprising feature of solanesol is that it is a pentaterpene. … Solanesol is soluble in organic solvents but insoluble in water, exhibits no …
Number of citations: 216 pubs.acs.org
PA Machado, H Fu, RJ Kratochvil, Y Yuan… - Bioresource …, 2010 - Elsevier
… solanesol yield, processing time, and volume of solvent consumed. Quantification of solanesol … The total solanesol recovered from tobacco biomass and chloroplast accounted for 30% (…
Number of citations: 53 www.sciencedirect.com
DS Tang, L Zhang, HL Chen, YR Liang, JL Lu… - Separation and …, 2007 - Elsevier
Solanesol, a main polyprenol occurred in tobacco, has … This article deals with extraction and purifyication of solanesol. … The fractions mainly contained solanesol were pooled and …
Number of citations: 61 www.sciencedirect.com
RF Severson, JJ Ellington, PF Schlotzhauer… - … of chromatography A, 1977 - Elsevier
… indicated that free solanesol was best determined in the hexane extract of tobacco, and total solanesol after saponification of ground tobacco. Total solanesol levels in commercially …
Number of citations: 85 www.sciencedirect.com
A Ruiz-Rodriguez, MR Bronze, MN da Ponte - The Journal of Supercritical …, 2008 - Elsevier
… to obtain a solanesol-rich extract from tobacco leaves with high solanesol/nicotine ratios were … GC coupled with MS detection was used to characterize the extracts, and free solanesol …
Number of citations: 47 www.sciencedirect.com

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